1-β-D-Arabinofuranosyluracil-13C,15N2 chemical structure and properties
1-β-D-Arabinofuranosyluracil-13C,15N2 chemical structure and properties
An In-Depth Technical Guide to 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂
Abstract
This guide provides a comprehensive technical overview of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ (labeled Ara-U), a stable isotope-labeled derivative of the naturally occurring nucleoside analog, spongouridine. We delve into its fundamental chemical structure and physicochemical properties, contrasting them with its unlabeled counterpart. The document outlines established synthetic pathways and the principles of isotopic labeling. A core focus is placed on the molecule's mechanism of action and its critical applications in modern biomedical research, particularly as an internal standard in mass spectrometry-based quantitative analysis. Detailed experimental protocols are provided to illustrate its practical use in drug metabolism and pharmacokinetic studies, empowering researchers to leverage this essential tool for generating high-fidelity, reproducible data.
Introduction: The Convergence of Nucleoside Analogs and Stable Isotope Labeling
1-β-D-Arabinofuranosyluracil (Ara-U), also known as Uracil Arabinoside or Spongouridine, is a pyrimidine nucleoside analog originally isolated from the Caribbean sponge Tectitethya crypta.[1][2] It is structurally distinct from the canonical RNA nucleoside, uridine, due to the stereochemistry of the hydroxyl group at the 2' position of the sugar moiety, which is in the "up" or β-configuration, characteristic of an arabinose sugar rather than a ribose. This structural alteration confers unique biological properties, including anti-inflammatory, analgesic, and antiproliferative activities.[1][2] Notably, Ara-U is also the primary and less active metabolite of the potent anticancer drug Cytarabine (ara-C), formed via deamination by the enzyme cytidine deaminase.[3][4]
The advent of stable isotope labeling has revolutionized analytical biochemistry and drug development.[5] By strategically replacing atoms with their heavier, non-radioactive isotopes—in this case, one carbon atom with Carbon-13 (¹³C) and both nitrogen atoms in the uracil ring with Nitrogen-15 (¹⁵N)—we create an isotopic analog, 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂. This labeled molecule is chemically identical to the native compound but possesses a distinct, higher mass.[] This mass difference is the cornerstone of its utility, allowing it to serve as an ideal internal standard in mass spectrometry (MS) and a tracer in nuclear magnetic resonance (NMR) studies.[7][8] Its use is critical for correcting for sample loss during preparation and for variations in instrument response, thereby enabling highly accurate and precise quantification of the unlabeled analyte in complex biological matrices.[9]
Chemical Identity and Physicochemical Properties
The core structure consists of a uracil base N-glycosidically linked to an arabinofuranose sugar. The isotopic labels are incorporated into the pyrimidine ring of the uracil base.
Caption: Synthetic workflows for 1-β-D-Arabinofuranosyluracil and its labeled analog.
Mechanism of Action and Biological Significance
The biological activity of Ara-U stems from its identity as a nucleoside analog. After cellular uptake, it can be phosphorylated by cellular kinases to form arabinosyluracil triphosphate (ara-UTP).
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Inhibition of Nucleic Acid Synthesis: While less potent than its cytosine counterpart (ara-C), ara-UTP can act as a competitive inhibitor of DNA and RNA polymerases. [1]Its incorporation into growing nucleic acid chains can lead to chain termination or dysfunction, thereby inhibiting cell proliferation. [10]This is the basis for its observed antiproliferative effects against certain cancer cell lines, such as mouse lymphoma cells. [1][2]* Antiviral Activity: The same mechanism of disrupting nucleic acid replication makes Ara-U and its derivatives effective against certain viruses, particularly those with RNA genomes. [11]By being incorporated into the viral genome, it can halt replication.
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Metabolite of Cytarabine: In a clinical context, the primary significance of Ara-U is as the main metabolite of Cytarabine (ara-C), a cornerstone drug in the treatment of acute myeloid leukemia. [4]Ara-C is a potent inhibitor of DNA synthesis. [12]However, its rapid deamination in the body to the much less cytotoxic Ara-U is a major mechanism of drug resistance and limits its therapeutic efficacy. [3]Therefore, monitoring the ratio of ara-C to Ara-U is crucial in pharmacokinetic studies to understand a patient's drug metabolism profile.
Applications in Research and Drug Development
The true power of 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ lies in its application as a tool for precise measurement and metabolic tracing.
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Gold Standard for Bioanalysis: The most prevalent application is as an internal standard (IS) for the quantification of unlabeled Ara-U (and by extension, its parent drug ara-C) in biological samples (e.g., plasma, urine, tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [9]Because the labeled IS has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. By adding a known amount of the labeled IS to every sample, one can calculate the exact concentration of the unlabeled analyte with high accuracy, correcting for any variability during sample processing or analysis. [7]* Pharmacokinetic (PK) and ADME Studies: In drug development, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is mandatory. [7]Labeled standards are indispensable for these studies, allowing researchers to accurately determine key PK parameters like half-life, clearance, and volume of distribution for drugs like Cytarabine and its metabolites. [5]* Metabolic Flux Analysis: In systems biology, stable isotope tracers are used to map the flow of metabolites through biochemical pathways. [5][13]While not a primary energy metabolite, labeled nucleosides can be used to trace the pathways of nucleoside salvage and degradation, providing insights into cellular metabolism in health and disease. [8]
Experimental Protocol: Quantification of Ara-U in Human Plasma
This protocol outlines a standard workflow for the determination of Ara-U concentrations in human plasma using LC-MS/MS with 1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ as the internal standard.
Methodology
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Preparation of Standards and Samples:
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Prepare a stock solution of unlabeled Ara-U and the labeled IS (1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂) in DMSO or methanol at 1 mg/mL.
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Create a set of calibration standards by spiking blank human plasma with varying known concentrations of unlabeled Ara-U.
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Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
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Sample Extraction (Protein Precipitation):
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Rationale: This step removes high-abundance proteins from the plasma that would otherwise interfere with the analysis and damage the LC column.
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To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the labeled IS working solution (e.g., at 1 µg/mL).
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Add 200 µL of ice-cold acetonitrile. This denatures and precipitates the plasma proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
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Carefully transfer the supernatant to a new vial or 96-well plate for LC-MS/MS analysis.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used to separate the analyte from other matrix components.
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Mobile Phase A: Water with 0.1% formic acid (to aid ionization).
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Run a gradient from low %B to high %B to elute the analyte. A typical starting point is 5% B, ramping to 95% B over several minutes.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization, Positive mode (ESI+).
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Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective technique monitors specific precursor-to-product ion transitions.
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MRM Transitions (Example):
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Ara-U (Unlabeled): Q1: 245.1 m/z → Q3: 113.1 m/z (corresponds to the uracil base fragment).
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Labeled IS: Q1: 248.1 m/z → Q3: 116.1 m/z (the +3 Da mass shift is reflected in both the precursor and product ions).
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Data Analysis:
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Integrate the peak areas for both the analyte (Ara-U) and the internal standard (Labeled IS) for each injection.
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Calculate the Peak Area Ratio (Analyte Area / IS Area).
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Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibration standards.
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Use the regression equation from the calibration curve to determine the concentration of Ara-U in the unknown samples based on their measured Peak Area Ratios.
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Caption: Experimental workflow for LC-MS/MS quantification of Ara-U.
Conclusion
1-β-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ represents a sophisticated and indispensable tool for the modern researcher. While the parent molecule, Ara-U, holds biological interest as a nucleoside analog and a key drug metabolite, the incorporation of stable isotopes transforms it into a high-precision instrument for quantitative science. Its role as an internal standard in mass spectrometry ensures the accuracy, precision, and reliability of data in critical fields such as pharmacology, toxicology, and clinical diagnostics. The principles and protocols outlined in this guide demonstrate its central function in advancing drug development and our fundamental understanding of biological systems.
References
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Yokogawa, T., et al. (1993). Mechanism of inhibition of DNA synthesis by 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil. Microbiology and Immunology, 37(6), 511-513. Retrieved from [Link]
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PubChem. (n.d.). Uracil Arabinoside. National Center for Biotechnology Information. Retrieved from [Link]
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Kassahun, K. (2006). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 19(6), 743-755. Retrieved from [Link]
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Silantes. (2023). What Are Stable-Isotope Labeled Nucleic Acids?. Retrieved from [Link]
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Eurisotop. (n.d.). Stable Isotope-Labeled Nucleic Acids and Related Compounds. Retrieved from [Link]
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Basiri, A., et al. (2021). Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega, 6(32), 21061-21069. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1-β-D-Arabinofuranosyluracil-13C,15N2. Retrieved from [Link]
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Patti, G. J., et al. (2015). In vivo stable isotope labeling of 13C and 15N. F1000Research, 4, 111. Retrieved from [Link]
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Wang, W. (2018). Would compounds like 13C labeled glucose or 15N labeled amino acids be metabolized by endogenous enzymes in different rates?. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). Uracil arabinotide. National Center for Biotechnology Information. Retrieved from [Link]
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Soike, K. F., et al. (1984). Investigation of antiviral activity of 1-beta-D-arabinofuranosylthymine (ara-T) and 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-ara-U) in monkeys infected with simian varicella virus. Antiviral Research, 4(5), 245-257. Retrieved from [Link]
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